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molecular formula C7H8O2 B041543 4-Hydroxybenzyl alcohol CAS No. 623-05-2

4-Hydroxybenzyl alcohol

Cat. No. B041543
M. Wt: 124.14 g/mol
InChI Key: BVJSUAQZOZWCKN-UHFFFAOYSA-N
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Patent
US06858602B2

Procedure details

To a stirred solution of PBr3 (1.38 g, 5.0 mmol) in dry THF (2 ml) at −5° C. was added a solution of dry pyridine (0.201 ml) in dry THF (0.4 ml). A solution of 4-Hydroxybenzyl alcohol (1.89 g, 15.2 mmol) in dry THF (23 ml) was added drop wise to the reaction mixture. The reaction mixture was allowed to stand at room temperature for 18 hours, then diluted with THF and filtered through celite pad. The filtrate was evaporated, the resulting semisolid was redissolved in dry toluene (16 ml). The solution was maintained at −20° C. for 2 hours, and then filtered through celite pad to provide the title compound as a light yellow solution which was used without further purification.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.201 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].N1C=CC=CC=1.[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]O)=[CH:14][CH:13]=1>C1COCC1>[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][Br:2])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
0.201 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting semisolid was redissolved in dry toluene (16 ml)
FILTRATION
Type
FILTRATION
Details
filtered through celite pad

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(CBr)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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